molecular formula C4H4ClN3O2 B12972710 5-Chloroisoxazole-3-carbohydrazide

5-Chloroisoxazole-3-carbohydrazide

Cat. No.: B12972710
M. Wt: 161.55 g/mol
InChI Key: MTQSFGFTPYEXHW-UHFFFAOYSA-N
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Description

5-Chloroisoxazole-3-carbohydrazide is a heterocyclic compound featuring an isoxazole core substituted with a chlorine atom at position 5 and a carbohydrazide group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

5-chloro-1,2-oxazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c5-3-1-2(8-10-3)4(9)7-6/h1H,6H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQSFGFTPYEXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoxazole-3-carbohydrazide typically involves the reaction of 5-chloroisoxazole with hydrazine hydrate. The reaction is carried out in refluxing methanol for 3-5 hours, yielding the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, ensuring scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroisoxazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloroisoxazole-3-carbohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloroisoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

5-Methylisoxazole-3-carbohydrazide
  • Structure : Methyl group at position 5 instead of chlorine.
  • Reactivity : The electron-donating methyl group reduces electrophilicity compared to the chloro-substituted analog, leading to slower reaction kinetics in cyclization with arylisothiocyanates .
  • Applications : Used to synthesize 4-aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols, which exhibit antimicrobial activity .
5-(Methoxymethyl)isoxazole-3-carbohydrazide
  • Structure : Methoxymethyl group at position 3.
  • Properties : The ether group enhances solubility in polar solvents, contrasting with the lipophilic chlorine substituent. This difference impacts bioavailability in drug design .
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide
  • Structure : Dichlorophenyl and methyl substituents on positions 3 and 4.

Functional Group Modifications

5-(3-Chlorophenyl)isoxazole-3-carboxylic Acid
  • Structure : Carboxylic acid instead of carbohydrazide at position 3; chlorophenyl at position 5.
  • Applications : Primarily used as a corrosion inhibitor or ligand in coordination chemistry. The carboxylic acid group limits its utility in forming nitrogen-containing heterocycles compared to carbohydrazides .
5-Methyl-3-phenyl-4-isoxazolecarbohydrazide
  • Structure : Phenyl group at position 3 and methyl at position 5.
  • Synthetic Utility : The phenyl group enhances π-π stacking in crystal structures, improving stability but reducing solubility in aqueous media .
Antimicrobial Activity
  • 5-Chloroisoxazole-3-carbohydrazide Derivatives : Chlorine’s electron-withdrawing nature enhances interactions with bacterial enzymes, as seen in analogs like 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which shows potent activity against S. aureus (MIC: 2 µg/mL) .
  • Methyl-Substituted Analogs : Lower activity (MIC: 8–16 µg/mL) due to reduced electrophilicity .
Spectroscopic Characteristics
  • IR/NMR : The C-Cl stretch in 5-chloroisoxazole derivatives appears at ~726 cm⁻¹, absent in methyl or methoxymethyl analogs. In ¹H-NMR, the chloro substituent deshields adjacent protons, shifting aromatic signals upfield compared to phenyl-substituted derivatives .

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